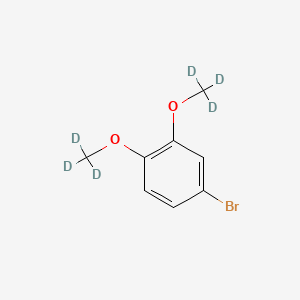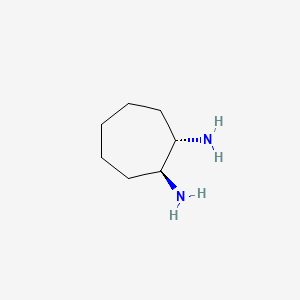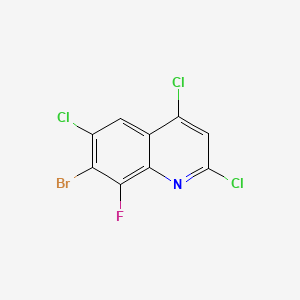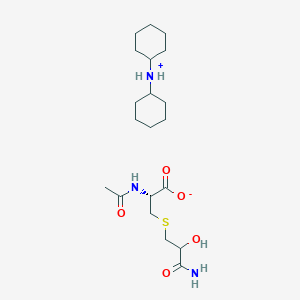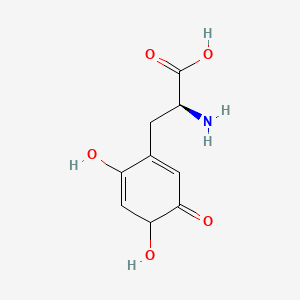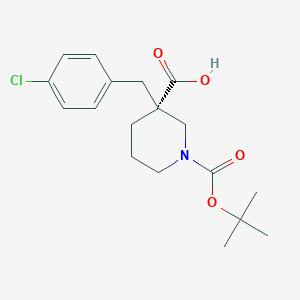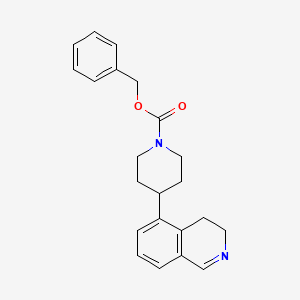
Benzyl 4-(3,4-dihydroisoquinolin-5-yl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 4-(3,4-dihydroisoquinolin-5-yl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant pharmacological activities and are widely used in medicinal chemistry. The structure of this compound includes a benzyl group, a piperidine ring, and a dihydroisoquinoline moiety, making it a versatile scaffold for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(3,4-dihydroisoquinolin-5-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-dihydroisoquinoline with piperidine-1-carboxylate under basic conditions, followed by benzylation to introduce the benzyl group. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for pharmaceutical applications .
化学反応の分析
Types of Reactions
Benzyl 4-(3,4-dihydroisoquinolin-5-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions include various substituted piperidines, dihydroisoquinolines, and benzyl derivatives, each with unique pharmacological activities .
科学的研究の応用
Benzyl 4-(3,4-dihydroisoquinolin-5-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a CCR5 antagonist, which could be useful in the treatment of HIV.
作用機序
The mechanism of action of Benzyl 4-(3,4-dihydroisoquinolin-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as cholinesterase receptors. The benzyl-piperidine group provides good binding to the catalytic site of the enzyme, interacting with amino acid residues like tryptophan and phenylalanine. This interaction inhibits the enzyme’s activity, leading to its pharmacological effects .
類似化合物との比較
Similar Compounds
3,4-Dihydroisoquinolin Derivatives: These compounds share the dihydroisoquinoline moiety and exhibit similar pharmacological activities.
Piperidine Derivatives: Compounds like piperidine-4-ol derivatives are structurally related and have been studied for their potential therapeutic effects.
Uniqueness
Benzyl 4-(3,4-dihydroisoquinolin-5-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to act as a CCR5 antagonist and its potential use in treating neurological disorders set it apart from other similar compounds .
特性
分子式 |
C22H24N2O2 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
benzyl 4-(3,4-dihydroisoquinolin-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C22H24N2O2/c25-22(26-16-17-5-2-1-3-6-17)24-13-10-18(11-14-24)20-8-4-7-19-15-23-12-9-21(19)20/h1-8,15,18H,9-14,16H2 |
InChIキー |
WJBQEGRQZWJLCE-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C2=CC=CC3=C2CCN=C3)C(=O)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


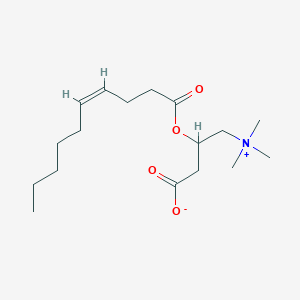
![[(14R,15R,37R,40R,58S,64S)-4,5,6,12,20,21,22,25,26,30,31,32,38,46,47,48,51,52-octadecahydroxy-9,17,35,43,55,61-hexaoxo-64-(3,4,5-trihydroxybenzoyl)oxy-2,10,13,16,28,36,39,42,56,62-decaoxaundecacyclo[35.15.6.514,27.111,15.03,8.018,23.029,34.040,57.044,49.050,54.024,60]tetrahexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-58-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13839093.png)

